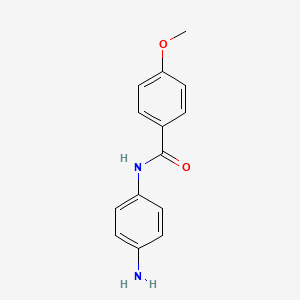

N-(4-aminophenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a methoxy-substituted benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-4-methoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-aminophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or hydroxylamines.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Applications De Recherche Scientifique

Antiviral Applications

N-(4-Aminophenyl)-4-methoxybenzamide has been identified as a promising candidate in the development of antiviral agents, particularly against viral infections such as Hepatitis B and Ebola.

- Hepatitis B Virus Inhibition : Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit broad-spectrum antiviral effects. These compounds enhance intracellular levels of APOBEC3G, a protein that inhibits HBV replication. A recent study demonstrated that a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, showed significant anti-HBV activity in vitro and in vivo, suggesting that similar compounds could be effective against HBV infections .

- Ebola Virus Entry Inhibition : The compound has also been studied for its efficacy against filoviruses, including Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based compounds were synthesized, showing potent inhibition of virus entry. Notably, specific derivatives exhibited EC50 values below 10 µM against both EBOV and MARV, indicating their potential as therapeutic agents for viral infections .

Anticancer Properties

This compound may also play a role in cancer treatment due to its influence on cellular signaling pathways.

- Mechanism of Action : The compound is thought to modulate cellular signaling pathways that affect gene expression and cell proliferation. This modulation can lead to the inhibition of cancer cell growth and proliferation, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of N-(4-aminophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 4-Amino-N-(4-aminophenyl)benzamide analogues

Uniqueness

N-(4-aminophenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Activité Biologique

N-(4-Aminophenyl)-4-methoxybenzamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and a methoxy-substituted benzamide moiety. This structural configuration enhances its reactivity and solubility, making it a valuable candidate for medicinal chemistry applications. The presence of both functional groups allows for versatile interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thus preventing substrate access. This inhibition can lead to decreased production of specific metabolites, influencing cellular processes like proliferation and apoptosis .

Biological Activities

- Antioxidant Activity :

-

Anticancer Properties :

- Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess therapeutic applications in oncology. For instance, studies have indicated that related benzamide derivatives exhibit significant anticancer activity against leukemia cell lines .

- Inhibition of Kinases :

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research on related compounds indicates that modifications to the benzamide structure can significantly influence potency:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4e | 0.94 | Anti-leukemic |

| 4a | 18.8 | Anticancer |

| 4b | 5.11 | MCF7 Inhibition |

| 4c | 10.76 | HCT116 Inhibition |

- Example Findings : Compound 4e exhibited potent anti-leukemic activity with an IC50 value of 0.94 µM against the NB4 cell line, while 4a showed significant cytotoxicity against colon and breast cancer cell lines .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- Antioxidant Mechanisms :

- Inhibition Studies :

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQKGZMJASBPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.